4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5(4H)-thione family, a class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . These derivatives are synthesized via intramolecular cyclization of thiosemicarbazides, as described in foundational studies . The target compound features a biphenyl moiety and a 2-chlorophenyl substituent, which influence its physicochemical and biological behavior.
Properties
CAS No. |
478254-51-2 |
|---|---|
Molecular Formula |
C21H15ClN4S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H15ClN4S/c22-19-9-5-4-8-18(19)20-24-25-21(27)26(20)23-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-14H,(H,25,27)/b23-14+ |
InChI Key |
NVCPOGQGNIKLSN-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl and chlorophenyl intermediates, followed by the formation of the triazole ring. The final step involves the introduction of the thione group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural variations among similar compounds lie in the substituents on the triazole ring and the benzylideneamino group. Below is a comparative table:
Notes:
Biological Activity
The compound 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of a biphenylmethylene group and a chlorophenyl moiety enhances its structural complexity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to the one have shown effectiveness against various bacterial strains. For instance:
- Antimycobacterial Activity : A study synthesized several triazole derivatives and tested them against Mycobacterium bovis BCG. Among these, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL, suggesting strong antimycobacterial activity .
Anticancer Activity
Triazoles are also recognized for their anticancer properties. The compound's structure suggests potential interactions with cancer cell lines:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of triazoles can induce apoptosis in cancer cells. For example, a related compound exhibited IC50 values lower than that of doxorubicin in Jurkat and A-431 cell lines, indicating potent anticancer activity .
Anticonvulsant Activity
Some studies have explored the anticonvulsant properties of triazole derivatives. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl groups can enhance anticonvulsant effects:
- Convulsion Models : Compounds similar to the target compound were tested in picrotoxin-induced convulsion models, demonstrating significant protective effects against seizures .
The biological activity of 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione may be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly in pathways involved in cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and apoptosis.
- DNA Intercalation : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimycobacterial Screening
In a study conducted on a series of triazole derivatives including the target compound, researchers found that specific structural modifications led to enhanced activity against Mycobacterium bovis BCG. The most active derivative had an MIC value significantly lower than other tested compounds .
Study 2: Anticancer Efficacy
Another investigation assessed the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that the presence of specific substituents on the phenyl rings was crucial for enhancing anticancer efficacy. Notably, compounds with biphenyl substitutions showed markedly improved activity compared to simpler structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
